![molecular formula C9H10N2O B13626794 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one is a chemical compound with a unique molecular structure that has attracted significant attention in scientific research. This compound belongs to the class of tricyclic ketones and is characterized by its complex three-ring structure. The presence of the diazynylidene group adds to its chemical uniqueness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. For example, the use of Lewis acids can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diazynylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the diazynylidene group.
Aplicaciones Científicas De Investigación
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The diazynylidene group plays a crucial role in its reactivity, allowing it to participate in different chemical reactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.0.0,2,5]nonan-7-one: Lacks the diazynylidene group, making it less reactive.
Bicyclo[3.3.1]nonane: A simpler structure with different chemical properties.
Norcaradiene derivatives: Share some structural similarities but differ in reactivity and applications.
Uniqueness
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one stands out due to its unique three-ring structure and the presence of the diazynylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific research fields.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
8-diazotricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H10N2O/c10-11-7-3-6-4-1-2-5(4)8(6)9(7)12/h4-6,8H,1-3H2 |
Clave InChI |
ASTQMJCJQIKFNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C3C2C(=O)C(=[N+]=[N-])C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


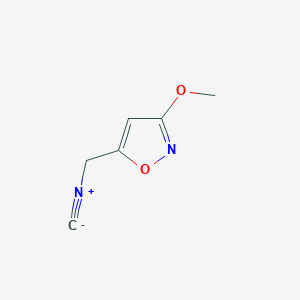
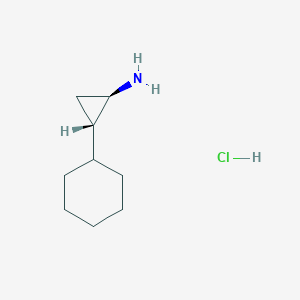


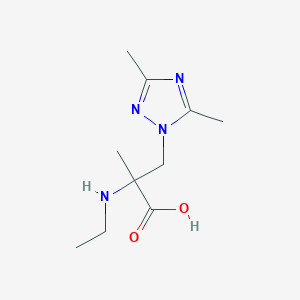

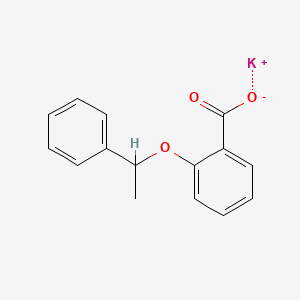

![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)


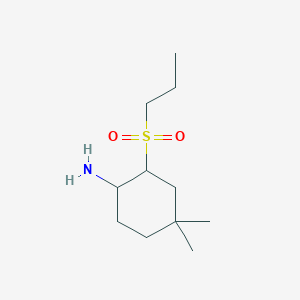
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
